molecular formula C19H24N4O4S B2997925 N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251619-67-6

N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2997925
CAS No.: 1251619-67-6
M. Wt: 404.49
InChI Key: KKQKBDDCLNIIBX-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridin-2-one core substituted with a pyrrolidine sulfonyl group at the 5-position.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-21(2)16-7-5-15(6-8-16)20-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQKBDDCLNIIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, referred to as P511-0979, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

P511-0979 has a molecular weight of 404.49 g/mol and features a complex structure that includes a dimethylamino phenyl group, a pyridine ring, and a pyrrolidine sulfonamide moiety. The structural formula can be summarized as follows:

Component Description
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 404.49 g/mol
Key Functional Groups Dimethylamino, Pyridine, Pyrrolidine Sulfonamide

Synthesis

The synthesis of P511-0979 involves several steps, including the formation of the pyrrolidine sulfonamide and subsequent coupling reactions with other aromatic systems. The initial precursor compounds are synthesized through established organic chemistry methods, ensuring high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of P511-0979. In vitro experiments demonstrated that this compound inhibits the growth of various cancer cell lines, particularly breast and pancreatic cancer cells. The mechanism of action appears to involve the disruption of cell colony formation and migration, which are critical processes in tumor metastasis.

Key Findings:

  • Cell Line Testing: P511-0979 showed significant inhibitory effects on breast and pancreatic cancer cell lines.
  • Mechanism: The compound disrupts signaling pathways involved in cell proliferation and migration.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of derivatives related to P511-0979. For instance, compounds with similar structures have been evaluated in animal models for their efficacy against seizures.

Case Study:

  • Model Used: Maximal Electroshock (MES) test in rodents.
  • Results: Some derivatives exhibited moderate binding to neuronal voltage-sensitive sodium channels, indicating potential as anticonvulsant agents.

Pharmacological Mechanisms

The biological activity of P511-0979 can be attributed to its interaction with specific molecular targets. Preliminary data suggest that it may act on G protein-coupled receptors (GPCRs) and ion channels, which are crucial for neurotransmission and cellular signaling.

Table: Summary of Biological Activities

Activity Type Effect Model/System Used
AnticancerInhibition of cell growthBreast and pancreatic cancer cells
AnticonvulsantReduced seizure activityMES test in rodents
NeurotransmissionModulation of ion channelsNeuronal cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyridinone-acetamide scaffold but differing in substituents, synthetic routes, and physicochemical properties.

Structural and Functional Analysis

a. Substituent Effects on Pyridinone Core

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 5b (CF₃, ) enhances metabolic stability compared to the target compound’s pyrrolidinylsulfonyl group. EWGs may also reduce electron density on the pyridinone ring, affecting reactivity .
  • Sulfonyl vs. In contrast, the thiophene-oxadiazole group in ’s compound offers aromaticity for target binding .

b. Linker and Aromatic Moieties

  • Dimethylamino Phenyl vs. Chloro-Methoxyphenyl: The dimethylamino group in the target compound increases basicity (pKa ~8–9), favoring protonation at physiological pH. The chloro-methoxyphenyl group in ’s analog introduces halogenated hydrophobicity, which may enhance membrane permeability .
  • Piperazine vs.

Pharmacological Considerations (Limitations)

  • Anti-fibrotic Activity: Pyridinone derivatives (e.g., pirfenidone analogs in ) are established in fibrosis treatment. The target compound’s sulfonyl group may modulate TGF-β or PDGF pathways .
  • Kinase Inhibition: Chromenone-pyrazolo[3,4-d]pyrimidine hybrids () often target kinases like JAK2 or EGFR. The dimethylamino group in the target compound could mimic ATP-binding motifs .

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